

Investigating the Neuroprotective Effects of DNL343: A Technical Guide

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Compound of Interest		
Compound Name:	DNL343	
Cat. No.:	B12390914	Get Quote

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Abstract

DNL343 is a potent, selective, and orally bioavailable small-molecule activator of the eukaryotic initiation factor 2B (eIF2B), a critical regulator of the Integrated Stress Response (ISR). The ISR is a fundamental cellular signaling network that, when chronically activated, is implicated in the pathogenesis of various neurodegenerative diseases, including Amyotrophic Lateral Sclerosis (ALS). This technical guide provides an in-depth overview of the mechanism of action of DNL343 and a detailed summary of the preclinical and clinical investigations into its neuroprotective effects. The document includes a compilation of quantitative data from key studies, detailed experimental protocols for the preclinical models and clinical pharmacodynamic assays, and visualizations of the relevant biological pathways and experimental workflows. While DNL343 demonstrated robust target engagement and a favorable safety profile in early clinical trials, it unfortunately did not meet its primary efficacy endpoints in a Phase 2/3 study in ALS. This guide serves as a comprehensive resource for understanding the scientific rationale and the data generated for DNL343, which can inform future research and development efforts targeting the ISR in neurodegeneration.

Core Mechanism of Action: Modulation of the Integrated Stress Response (ISR)



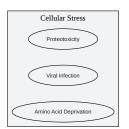


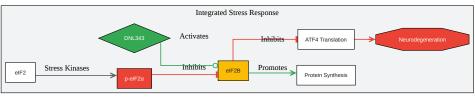


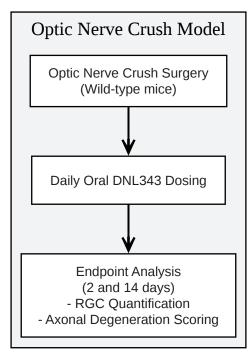
Cellular stress, such as proteotoxicity, viral infection, or amino acid deprivation, triggers the phosphorylation of the α -subunit of eukaryotic initiation factor 2 (eIF2 α). This phosphorylation converts eIF2 from a substrate to a competitive inhibitor of eIF2B, its dedicated guanine nucleotide exchange factor. The inhibition of eIF2B leads to a global reduction in protein synthesis, while paradoxically promoting the translation of specific mRNAs, such as that of the transcription factor ATF4. ATF4, in turn, upregulates the expression of genes involved in stress remediation. While acute activation of the ISR is a protective mechanism, chronic ISR activation can become maladaptive, contributing to cellular dysfunction and death, and is a pathological hallmark of several neurodegenerative diseases.[1][2][3]

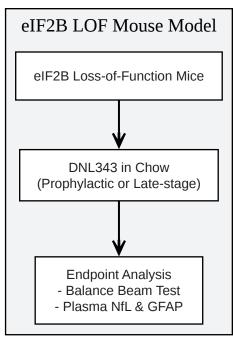
DNL343 is designed to counteract the effects of chronic ISR activation by directly binding to and activating eIF2B.[4] This activation helps to maintain protein synthesis, even in the presence of phosphorylated eIF2α, thereby mitigating the detrimental downstream consequences of a persistently activated ISR.[5]











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